Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate
Description
Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group and an azetidine ring. The azetidine moiety is further functionalized with a benzyl acetate ester, and the structure is stabilized as an oxalate salt.
Key structural attributes:
- 1,2,4-Oxadiazole ring: Imparts rigidity and electronic effects, influencing binding to biological targets.
- Azetidine ring: A four-membered saturated nitrogen heterocycle that contributes to conformational restriction.
- Benzyl acetate ester: May serve as a prodrug moiety, improving bioavailability.
- Oxalate counterion: Enhances crystallinity and solubility in polar solvents.
Properties
IUPAC Name |
benzyl 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3.C2H2O4/c21-15(22-11-12-4-2-1-3-5-12)10-20-8-14(9-20)17-18-16(19-23-17)13-6-7-13;3-1(4)2(5)6/h1-5,13-14H,6-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHCHTMBNZCEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate typically involves multiple steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. For instance, amidoximes can react with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
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Synthesis of the azetidine ring: : The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids. These intermediates can be cyclized using reagents such as tosyl chloride (TsCl) or other suitable cyclizing agents .
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Coupling of the oxadiazole and azetidine moieties: : The oxadiazole and azetidine intermediates are then coupled using standard esterification techniques. This involves the reaction of the carboxylic acid group of the oxadiazole with the hydroxyl group of the azetidine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
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Formation of the oxalate salt: : Finally, the benzyl ester derivative is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives under strong oxidizing conditions (e.g., potassium permanganate, KMnO₄) .
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions or reduction of the oxadiazole to amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzyl ester moiety. Common reagents include nucleophiles such as amines or thiols, which can replace the ester group.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, chromium trioxide (CrO₃)
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Amine derivatives
Substitution: Amide or thioester derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Oxadiazole Ring : Known for its diverse pharmacological properties.
- Benzyl Group : Enhances lipophilicity and biological interactions.
Medicinal Chemistry
Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens.
- Anticancer Properties : Research indicates that azetidine derivatives can inhibit tumor growth. The incorporation of the oxadiazole ring is believed to play a crucial role in modulating cellular pathways associated with cancer progression .
Pharmacology
The compound is being explored for its mechanism of action involving specific enzyme interactions. For instance, the oxadiazole moiety has been linked to the inhibition of certain enzymes that are overexpressed in cancer cells, making it a candidate for further drug development .
Material Science
Due to its unique chemical structure, this compound is also being studied for applications in materials science:
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymeric materials with tailored properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a collaborative research project published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were tested on multiple cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may enhance binding affinity and selectivity by fitting into specific binding pockets of target proteins.
Comparison with Similar Compounds
Structural Analog: 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole Oxalate
This compound (CAS: 1351633-71-0) shares the 3-cyclopropyl-1,2,4-oxadiazole and azetidine core with the target molecule but differs in substituents :
| Parameter | Target Compound | Analog (CAS 1351633-71-0) |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₅ (oxalate salt)¹ | C₁₇H₁₇ClFN₃O₅ |
| Molecular Weight | ~395.4 g/mol¹ | 397.8 g/mol |
| Substituent on Azetidine | Benzyl 2-acetate ester | 2-Chloro-6-fluorobenzyl |
| Key Functional Groups | Oxadiazole, cyclopropyl, ester, oxalate | Oxadiazole, cyclopropyl, halogenated benzyl, oxalate |
| Potential Applications | Prodrug design, enzyme inhibition (e.g., FLAP binding) | Antimicrobial agents, enzyme inhibition |
¹Calculated based on structural similarity to the analog.
Key Differences and Implications :
- Substituent Effects : The halogenated benzyl group in the analog may enhance hydrophobic interactions with target proteins, while the benzyl acetate in the target compound could improve solubility or act as a cleavable prodrug linker.
- Bioactivity: Halogen substituents (Cl, F) in the analog are associated with increased antimicrobial activity, as seen in studies of 1,3,4-oxadiazole derivatives . The target compound’s ester group may direct it toward anti-inflammatory targets, such as 5-lipoxygenase-activating protein (FLAP), based on structural parallels to FLAP inhibitors like indoles and quinolines .
Comparison with 1,3,4-Oxadiazole Derivatives
While 1,3,4-oxadiazoles (e.g., 5-(alkenyl)-2-amino-1,3,4-oxadiazoles) are more common in drug discovery, the 1,2,4-oxadiazole isomer in the target compound offers distinct advantages :
- Stability : 1,2,4-Oxadiazoles are less prone to hydrolysis than 1,3,4-isomers due to electronic and steric factors.
- Synthetic Accessibility : The target compound’s oxadiazole can be synthesized via cyclization of amidoximes, whereas 1,3,4-oxadiazoles often require harsher conditions (e.g., dehydrative cyclization with POCl₃) .
Pharmacological Relevance
The azetidine-oxadiazole scaffold is structurally analogous to FLAP inhibitors described in studies of leukotriene synthesis . For example:
- Binding Affinity : Indole-based FLAP inhibitors (e.g., L-691,831) exhibit Kd values of ~6 nM in leukocyte membranes. The target compound’s cyclopropyl and azetidine groups may enhance binding by reducing conformational flexibility, though experimental validation is required.
Biological Activity
Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Synthesis
The compound features a benzyl group, an azetidine ring, and a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an amidoxime with carboxylic acid derivatives to form the oxadiazole ring. The overall structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro assays. Research indicates that it may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that similar oxadiazole derivatives reduced the viability of human cancer cells by targeting specific signaling pathways involved in cell proliferation .
The proposed mechanism of action involves the interaction of the oxadiazole moiety with various biological targets. It is believed to inhibit key enzymes and receptors that are crucial for cellular processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : It could act on specific receptors to modulate signaling pathways associated with cancer cell survival .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | |
| Compound B | Anticancer | Human Breast Cancer Cells | |
| Compound C | Antimicrobial | E. coli |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives showed that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a promising therapeutic candidate for treating infections caused by resistant bacteria.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, suggesting its potential as an anticancer agent through the activation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate?
- Methodological Answer : The synthesis typically involves multi-step protocols, including the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate) are synthesized using coupling reactions under reflux conditions, followed by deprotection and salt formation with oxalic acid. Yields range from 20% to 99%, depending on steric and electronic factors . Purification often employs column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed structural insights, such as azetidine ring conformation and oxadiazole substituent effects. Coupling constants in H NMR (e.g., for azetidine protons) help confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., using ESI+) validate molecular formulas (e.g., CHNO with MW 329.4051) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths and angles .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the oxadiazole ring. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Safety data sheets for analogous compounds recommend using PPE (gloves, goggles) during handling due to potential irritant effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound's derivatives?
- Methodological Answer :
- Substituent Variation : Replace the cyclopropyl group with other hydrophobic moieties (e.g., phenyl, isopropyl) to assess steric effects on target binding.
- Biological Assays : Test derivatives against cancer cell lines (e.g., CaCo-2, DLD1) using MTT assays. For example, 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed IC = 4.96 µM against colon cancer, comparable to 5-fluorouracil .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric descriptors with activity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based viability assays alongside flow cytometry).
- Control Experiments : Include reference compounds (e.g., 5-fluorouracil) to normalize inter-assay variability .
- Dose-Response Curves : Perform multi-point IC determinations to account for potency fluctuations due to assay conditions .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PD-L1 or sphingosine kinase. For example, CA-170 (a PD-1 inhibitor) was optimized using docking simulations .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories, evaluating hydrogen bonding and hydrophobic interactions .
Q. How to address discrepancies in spectroscopic data during structure elucidation?
- Methodological Answer :
- Crystallographic Validation : Resolve ambiguous NOE signals or coupling constants via single-crystal X-ray diffraction .
- Isotopic Labeling : Synthesize N- or C-labeled analogs to simplify NMR assignments .
- Purity Checks : Use HPLC-MS to confirm >95% purity, eliminating interference from byproducts .
Q. What in vivo models evaluate the compound's pharmacokinetics?
- Methodological Answer :
- Rodent Studies : Administer via oral gavage or IV (1–10 mg/kg) to measure bioavailability, half-life, and tissue distribution.
- Metabolite Profiling : LC-MS/MS identifies metabolites like oxadiazole ring-opened products in plasma .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function to assess safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
